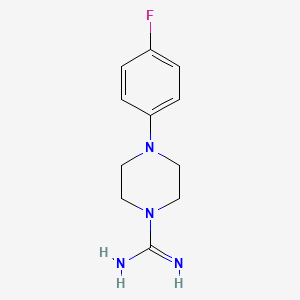

4-(4-Fluorophenyl)piperazine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN4/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGRIKKWEDJGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorophenyl Piperazine 1 Carboximidamide and Analogues

General Synthetic Routes to Piperazine-1-carboximidamide (B1302283) Core Structures

The formation of the piperazine-1-carboximidamide core is a critical step in the synthesis of the target compound and its analogues. Several key methodologies are employed, including amidination reactions, cyanamide-mediated fusions, and the use of S-methylisothiourea-based reagents.

Amidination Reactions for Core Formation

Amidination reactions are a direct and effective method for converting the secondary amine of a piperazine (B1678402) ring into a carboximidamide (guanidine) moiety. These reactions typically involve the use of an amidinating agent that transfers a C(=NH)NH2 group to the piperazine nitrogen. A common and efficient class of amidinating agents are pyrazole-1-carboxamidines. organic-chemistry.orgorganic-chemistry.org These reagents offer the advantage of being relatively stable while still being reactive enough to guanidinylate amines under mild conditions. organic-chemistry.org

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the pyrazole-1-carboxamidine, followed by the elimination of pyrazole (B372694) to yield the desired piperazine-1-carboximidamide. The use of microwave irradiation has been shown to significantly accelerate these reactions. organic-chemistry.org A polymer-bound version of pyrazole-1-carboxamidine has also been developed, which can be recycled and reused, offering a more sustainable synthetic route. organic-chemistry.org

| Amidinating Agent | Reaction Conditions | Advantages |

| Pyrazole-1-carboxamidine | Microwave irradiation or thermal | High yields, mild conditions |

| Polymer-bound pyrazole-1-carboxamidine | Thermal or microwave | Recyclable reagent, sustainable |

Cyanamide-Mediated Fusion Methods

Cyanamide (B42294) itself can serve as a key building block for the synthesis of piperazine-1-carboximidamides. In this approach, a piperazine derivative reacts with cyanamide, typically under acidic conditions, to form the corresponding guanidine (B92328). The reaction is initiated by the protonation of cyanamide, which activates it towards nucleophilic attack by the piperazine nitrogen.

While direct fusion with cyanamide can be effective, the use of N,N-disubstituted cyanamides in the presence of a secondary amine like piperidine (B6355638) has also been explored as a route to related structures. researchgate.net The reaction of amines with cyanogen (B1215507) bromide is a well-established method for the synthesis of N-monosubstituted cyanamides, which can then potentially be further reacted to form guanidines. mdpi.com

| Cyanamide Source | Reaction Conditions | Key Features |

| Cyanamide | Acidic conditions | Direct formation of the carboximidamide |

| N,N-disubstituted cyanamide | Reaction with a secondary amine | Route to substituted carboximidamides |

| Cyanogen bromide | Reaction with a primary amine | Formation of an N-substituted cyanamide intermediate |

S-Methylisothiourea-Based Synthetic Approaches

S-methylisothiourea and its derivatives are widely used and highly effective reagents for the guanidinylation of amines, including piperazines. nih.gov These reagents are typically prepared from thiourea (B124793) and a methylating agent. The S-methyl group acts as a good leaving group, facilitating the nucleophilic attack by the amine.

The reaction of a piperazine with an S-methylisothiourea salt, often the sulfate (B86663) or hydroiodide salt, proceeds under basic conditions to afford the desired piperazine-1-carboximidamide. The choice of solvent and base can influence the reaction rate and yield. This method is versatile and can be used to synthesize a wide range of substituted piperazine-1-carboximidamides. A one-pot, four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives has also been developed, highlighting the versatility of isothiourea chemistry. nih.gov

| Reagent | Base | Solvent | Outcome |

| S-Methylisothiourea sulfate | Triethylamine (B128534) | Ethanol | Piperazine-1-carboximidamide |

| S-Methylisothiourea hydroiodide | Potassium carbonate | Acetonitrile (B52724) | Piperazine-1-carboximidamide |

Specific Synthesis of 4-(4-Fluorophenyl)piperazine-1-carboximidamide

The synthesis of the specific target compound, this compound, is a key focus of research, particularly in the context of developing new therapeutic agents. nih.gov A common synthetic route involves the reaction of the key intermediate, 1-(4-fluorophenyl)piperazine (B120373), with a suitable guanidinylating agent.

One reported method involves the reaction of 1-(4-fluorophenyl)piperazine with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base such as triethylamine in a solvent like acetonitrile. This reaction directly introduces the carboximidamide group onto the piperazine nitrogen, yielding the final product.

Reaction Scheme:

1-(4-fluorophenyl)piperazine + 1H-pyrazole-1-carboxamidine hydrochloride → this compound

This method is advantageous due to its directness and the relatively mild reaction conditions required. The starting material, 1-(4-fluorophenyl)piperazine, is commercially available or can be readily synthesized.

Preparation of Key Intermediates for Fluorophenylpiperazine Derivatives

A common method for the synthesis of 1-(4-fluorophenyl)piperazine involves the reaction of piperazine with 1-bromo-4-fluorobenzene (B142099). This reaction is typically a nucleophilic aromatic substitution, often facilitated by a base. To achieve monosubstitution and avoid the formation of 1,4-bis(4-fluorophenyl)piperazine, a large excess of piperazine is often used, or one of the piperazine nitrogens is protected with a group like tert-butoxycarbonyl (Boc). nih.govchemicalbook.com

The use of a Boc-protected piperazine, specifically 1-Boc-piperazine, is a widely employed strategy. chemicalbook.comresearchgate.net The reaction of 1-Boc-piperazine with 1-bromo-4-fluorobenzene, often under palladium catalysis (see section 2.4), yields 1-Boc-4-(4-fluorophenyl)piperazine. nih.gov The Boc group can then be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to provide the desired 1-(4-fluorophenyl)piperazine. researchgate.net

| Starting Materials | Reaction Type | Protecting Group | Deprotection |

| Piperazine and 1-bromo-4-fluorobenzene | Nucleophilic Aromatic Substitution | None (excess piperazine) | N/A |

| 1-Boc-piperazine and 1-bromo-4-fluorobenzene | Palladium-catalyzed amination | Boc | Acid (e.g., TFA) |

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone in the synthesis of N-aryl piperazine derivatives, including the key intermediate 1-(4-fluorophenyl)piperazine. wikipedia.orgnih.govyoutube.com This reaction provides a powerful and versatile method for forming the C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org

In the context of synthesizing fluorophenylpiperazine derivatives, the Buchwald-Hartwig amination is typically used to couple 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene (B165104) with piperazine or a protected piperazine derivative like 1-Boc-piperazine. nih.govnih.gov The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research. wikipedia.org Early generations of catalysts utilized ligands like BINAP, while more recent developments have introduced a wide array of sterically hindered and electron-rich phosphine ligands that allow for the coupling of less reactive aryl chlorides and enable reactions to be performed under milder conditions. nih.govyoutube.comscispace.com The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl piperazine product and regenerate the Pd(0) catalyst. youtube.com

| Aryl Halide | Amine | Catalyst/Ligand System | Base |

| 1-Bromo-4-fluorobenzene | 1-Boc-piperazine | Pd₂(dba)₃ / DavePhos | NaOtBu |

| 1-Chloro-4-fluorobenzene | Piperazine | [Pd(IPr*) (cin)Cl] | KOtAm |

Process Optimization Strategies for Enhanced Synthetic Efficiency and Purity

The industrial-scale synthesis of this compound and its analogues necessitates rigorous process optimization to ensure high yields, purity, and cost-effectiveness. Optimization strategies typically focus on several key aspects of the synthetic route, including the choice of reagents, reaction conditions, and purification methods. Detailed research into these parameters allows for the development of robust and efficient manufacturing processes.

A critical step in the synthesis of this compound is the guanylation of 1-(4-fluorophenyl)piperazine. The efficiency of this reaction is highly dependent on the selection of the guanylating agent, catalyst, solvent, temperature, and reaction time. While traditional methods for guanylation exist, they often require harsh conditions or the use of protecting groups, which can complicate the synthesis and purification process.

Modern approaches to guanylation focus on catalytic methods, which offer a more efficient and atom-economical route to the desired products. For instance, the use of metal-based catalysts in the guanylation of amines with carbodiimides has been shown to be highly effective. nih.gov Commercially available catalysts can facilitate the reaction under mild conditions, leading to high yields of the guanidine product. nih.gov

Optimization of catalyst loading is a crucial parameter in enhancing synthetic efficiency. A systematic study of catalyst concentration can reveal the optimal amount required to achieve the highest yield in the shortest time, thereby minimizing costs associated with both the catalyst and energy consumption. An illustrative example of catalyst loading optimization, in a related synthesis, demonstrates that increasing the catalyst amount from 5 mol% to 10 mol% can significantly improve the yield and reduce the reaction time. researchgate.net However, further increases in catalyst loading may not provide any additional benefit. researchgate.net

To illustrate the impact of catalyst optimization on reaction outcomes, the following table presents data from a study on a guanidine-hydrochloride-catalyzed reaction.

Table 1: Optimization of Catalyst Loading for a Guanidine Hydrochloride-Catalyzed Reaction This table is representative of a typical catalyst optimization study and is based on findings for a related synthetic process. researchgate.net

| Entry | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |

| 1 | 0 | 60 | 30 |

| 2 | 5 | 60 | 78 |

| 3 | 10 | 40 | 90 |

| 4 | 15 | 40 | 90 |

| 5 | 20 | 40 | 90 |

The choice of solvent is another critical factor that can influence the reaction rate, yield, and purity of the final product. The solvent's polarity and its ability to dissolve reactants and intermediates play a significant role in the reaction's progress. Optimization studies often screen a variety of solvents to identify the one that provides the best balance of solubility, reactivity, and ease of removal during workup.

Furthermore, temperature and reaction time are intrinsically linked. Process optimization aims to find the lowest possible temperature and the shortest reaction time that still afford a high conversion to the desired product. This not only saves energy but also minimizes the formation of degradation products that can arise from prolonged exposure to high temperatures.

Purification strategies are also a key area for optimization. To enhance the purity of the final product, various techniques can be employed, including recrystallization, chromatography, and salt formation. For piperazine derivatives, purification can sometimes be facilitated by the formation of a salt, such as a hydrochloride or diacetate, which can then be isolated in high purity. The choice of the counter-ion and the crystallization solvent are critical parameters to be optimized in this process.

In large-scale syntheses, minimizing the formation of by-products is paramount. One common strategy is to use an excess of one of the reactants. For example, in the synthesis of piperazine-containing intermediates, using an excess of piperazine can help to minimize the formation of undesired double-addition products. mdpi.com Subsequent purification steps must then be optimized to efficiently remove the excess starting material.

Ultimately, a well-optimized process for the synthesis of this compound would involve a streamlined reaction protocol with a carefully selected catalytic system, optimized reaction conditions to maximize yield and minimize impurities, and an efficient purification method to ensure the final product meets the required specifications for purity.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Fundamental Principles Governing SAR for Piperazine-1-carboximidamide (B1302283) Derivatives

The piperazine-1-carboximidamide scaffold serves as a versatile framework in drug design, with its biological activity being finely tuned by the nature of the substituents attached to it. The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common motif in many biologically active compounds. Its conformational flexibility and ability to participate in hydrogen bonding and ionic interactions make it a privileged structure in medicinal chemistry.

The carboximidamide group, also known as a guanidine (B92328) moiety, is a strongly basic functional group that is often protonated at physiological pH. This positive charge can be crucial for forming strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pocket of a target protein. The planarity and hydrogen bonding capabilities of the carboximidamide group also contribute significantly to its binding affinity.

Impact of Aromatic Ring Substitutions on Biological Activity

Systematic modifications of the aromatic ring have revealed its profound influence on the biological activity of piperazine-1-carboximidamide derivatives. The nature, position, and electronic properties of the substituents can dramatically alter the pharmacological response.

Halogenation of the aromatic ring is a widely employed strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. Fluorine, in particular, possesses unique properties that make it a valuable tool in drug design. Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can alter the electronic properties of the aromatic ring and influence pKa, lipophilicity, and metabolic stability.

In the context of 4-arylpiperazine-1-carboxamide derivatives, the introduction of fluorine atoms has shown varied effects depending on their position and number. For instance, in a series of anticancer agents, the introduction of two fluorine atoms on the phenyl ring led to a drastic decrease in efficacy. Conversely, substitutions with a single fluorine atom at different positions on the phenyl ring did not significantly improve the inhibitory effect nih.gov. This highlights the sensitive nature of halogen substitution and the importance of precise placement to achieve the desired biological outcome. The introduction of a 4-fluorobenzyl group has been identified as a crucial anticancer functional group in some derivatives, underscoring the positive contribution of fluorine in specific molecular contexts nih.gov.

The addition of alkyl and heteroalkyl groups to the aromatic ring primarily influences the steric and lipophilic properties of the molecule. These groups can occupy hydrophobic pockets within the binding site of a target protein, thereby enhancing binding affinity.

In studies of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivatives as anticancer agents, the substitution of a methoxy group with a methyl group at the C5 position of the phenyl ring significantly improved anticancer activity nih.gov. However, the introduction of methyl substituents at the C3 and C5 positions of the phenyl ring resulted in lower activity compared to the lead compound nih.gov. This suggests that the size and position of alkyl groups are critical determinants of biological activity.

| Compound | Aromatic Ring Substitution | Relative Anticancer Activity |

|---|---|---|

| Lead Compound | Unsubstituted | Baseline |

| Analog 1 | 3,5-dimethyl | Lower |

| Analog 2 | 5-methyl (from 5-methoxy) | Improved |

Research on N-phenylpiperazines has shown that the presence of electron-withdrawing substituents on the phenyl ring para to the piperazine moiety can strongly reduce the compound's activity at certain receptors nih.gov. This suggests that a certain level of electron density on the aromatic ring is necessary for optimal interaction with the target.

Conversely, in other systems, the strategic placement of electron-withdrawing groups can be beneficial. The specific impact of these groups is highly dependent on the particular biological target and the nature of the binding pocket.

Structural Modifications of the Piperazine Ring and Their Functional Implications

The piperazine ring itself can be a target for structural modification to fine-tune the pharmacological properties of the molecule. Modifications can include the introduction of substituents on the carbon atoms of the piperazine ring or altering the ring size to a homopiperazine (a seven-membered ring).

In some instances, the introduction of a piperazine or homopiperazine moiety has been shown to significantly improve the antitumor activity of certain compounds nih.gov. The conformational constraints and the orientation of the nitrogen atoms in the piperazine ring are critical for its interaction with biological targets. Altering these features can lead to changes in binding affinity and selectivity. For example, in a series of celastrol derivatives, the activity of compounds with a piperazine was better than those with aniline, piperidine (B6355638), or morpholine, suggesting that the two nitrogen atoms of the piperazine are favorable as hydrogen bond acceptors nih.gov.

Modifications of the Carboximidamide Moiety and Bioisosteric Replacements

Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. Common bioisosteric replacements for the carboximidamide group include other nitrogen-containing heterocycles that can mimic its hydrogen bonding and electrostatic properties while having a lower pKa.

While specific examples of bioisosteric replacements for the carboximidamide moiety in 4-(4-Fluorophenyl)piperazine-1-carboximidamide are not extensively documented in the readily available literature, the principles of bioisosterism provide a rational approach for its modification. The goal of such modifications would be to maintain or improve the desired biological activity while enhancing the compound's pharmacokinetic profile.

Conformational Analysis and its Correlation with Receptor Binding and Activity

The three-dimensional arrangement of a molecule, its conformation, is critical in determining its interaction with biological targets. For derivatives of this compound, the spatial orientation of the fluorophenyl ring, the piperazine core, and the carboximidamide group dictates the molecule's ability to fit into a receptor's binding pocket. Conformational analysis studies on closely related structures, such as 1-(4-fluorophenyl)piperazine (B120373) (pFPP), provide significant insights into the likely conformational preferences of this class of compounds. dergipark.org.trresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the structural and electronic properties of these molecules. dergipark.org.trresearchgate.net A potential energy surface (PES) scan, which calculates the molecule's total energy as a specific dihedral angle is rotated, is a key technique used to identify the most stable, lowest-energy conformers. For the related pFPP, a PES scan focusing on the C-C-N-C dihedral angle (connecting the phenyl ring to the piperazine ring) revealed that the most stable conformation occurs when this angle is approximately 110°. dergipark.org.tr This specific orientation minimizes steric hindrance and optimizes electronic interactions, representing the most probable shape the molecule will adopt.

The conformational preference directly influences receptor binding. The axial or equatorial positioning of substituents on the piperazine ring can dramatically alter biological activity. nih.gov Studies on other 2-substituted piperazines have shown a preference for the axial conformation, which can place key nitrogen atoms in a specific orientation that mimics the binding mode of endogenous ligands or other potent drugs. nih.gov This axial preference can be further stabilized by intramolecular hydrogen bonds, enhancing the stability of the bioactive conformation. nih.gov

Furthermore, frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is used to understand how the molecule interacts with its receptor. The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and stability. These orbitals are fundamental in controlling the mode of interaction between a drug and its receptor. dergipark.org.tr Molecular docking studies, which simulate the binding of the most stable conformer into the active site of a target protein (like the acetylcholinesterase enzyme for pFPP), can then predict the binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. dergipark.org.trresearchgate.net

Table 1: Key Findings from Conformational Analysis of 1-(4-Fluorophenyl)piperazine

| Parameter | Method | Finding | Implication for Receptor Binding |

|---|---|---|---|

| Most Stable Conformer | DFT / PES Scan | Dihedral angle of ~110° between phenyl and piperazine rings. dergipark.org.tr | Defines the most likely 3D shape for optimal receptor fit. |

| Conformational Preference | General Piperazine Studies | Axial conformation is often preferred for 1,2-disubstituted piperazines. nih.gov | Orients key functional groups for specific receptor interactions. |

| Molecular Reactivity | FMO Analysis | HOMO-LUMO gap indicates the molecule's interaction potential. dergipark.org.tr | Governs the nature of electronic interactions within the binding site. |

| Binding Prediction | Molecular Docking | Simulates the fit of the stable conformer into a receptor active site. dergipark.org.trresearchgate.net | Predicts binding affinity and identifies key stabilizing interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like 4-phenylpiperazines, QSAR models are invaluable for predicting the activity of novel derivatives, optimizing lead compounds, and understanding the mechanisms driving their biological response. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., receptor binding affinities or inhibitory concentrations) is compiled. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (hydrophobicity), and electronic characteristics. nih.govnih.gov

Statistical methods are then used to create a model that links these descriptors to the observed activity. A common technique is Partial Least Squares (PLS) regression, which is effective for analyzing datasets with a large number of correlated descriptors. nih.gov Other methods, such as multiple linear regression (MLR) and more complex non-linear approaches like neural networks (NN), are also employed. nih.govimist.ma

For example, a QSAR study on a series of mono-substituted 4-phenylpiperazines successfully modeled their in vivo effects on the dopaminergic system. nih.gov The study revealed that the position and physicochemical nature of substituents on the aromatic ring were critical for activity. nih.gov The resulting QSAR models provided a comprehensive understanding of the biological response by correlating structural properties with affinities for the dopamine (B1211576) D2 receptor and the monoamine oxidase A (MAO A) enzyme. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation. This typically involves using an external test set—a group of molecules not used in the model's creation—to see how accurately the model can predict their activities. nih.gov A well-validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of those predicted to be most potent. This predictive analytics approach accelerates the drug discovery process and reduces the reliance on extensive experimental screening. mdpi.com For instance, in the development of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), SAR and molecular docking analyses of analogues containing a fluorophenylpiperazine moiety helped identify essential structural features for inhibitory activity, guiding further structural modifications to improve potency. frontiersin.orgpolyu.edu.hk

Table 2: Components of a Typical QSAR Model for Phenylpiperazine Derivatives

| Component | Description | Example from Literature | Purpose |

|---|---|---|---|

| Dataset | A series of related compounds with measured biological activity. | Mono-substituted 4-phenylpiperazines and their effects on dopamine D2 receptors. nih.gov | To provide the foundational data for building the model. |

| Molecular Descriptors | Calculated physicochemical properties (e.g., steric, electronic, lipophilic). | Tabulated and calculated descriptors representing molecular size, shape, and electronics. nih.gov | To numerically represent the chemical structures. |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Partial Least Squares (PLS) regression, Neural Networks (NN). nih.govnih.gov | To generate a predictive mathematical equation. |

| Validation | Process of testing the model's predictive accuracy. | Use of an external testing set of compounds not included in model training. nih.gov | To ensure the model is robust and generalizable. |

Pharmacological Investigations and Molecular Target Engagement

In Vitro Pharmacological Characterization Methodologies

The in vitro evaluation of 4-(4-Fluorophenyl)piperazine-1-carboximidamide has utilized a variety of sophisticated assay techniques to determine its affinity for and functional activity at specific biological targets. These methodologies are crucial for understanding the compound's mechanism of action at a molecular level.

While radioligand displacement assays are a standard and highly effective method for determining the binding affinity of a compound to a specific receptor, detailed results from such assays for this compound are not extensively available in the current body of scientific literature. This technique typically involves competing the unlabeled compound against a radioactively labeled ligand that is known to bind to the target receptor. The concentration of the unlabeled compound that displaces 50% of the bound radioligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated.

Functional assays are employed to measure the biological response initiated by a compound upon binding to its receptor. For this compound, its functional activity has been characterized primarily through assays that measure downstream signaling events following receptor activation.

One of the key methodologies used in the study of this compound is a functional assay that measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Specifically, a competitive immunoassay using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology has been employed. In this assay, activation of the target receptor, the Gs-coupled human Trace Amine-Associated Receptor 1 (hTAAR1), leads to an increase in intracellular cAMP. The assay measures the concentration-dependent production of cAMP in response to the compound, allowing for the determination of its potency (EC50) and efficacy.

Enzyme inhibition assays are critical for identifying any off-target effects a compound might have on various enzymes, which could lead to unwanted side effects. However, specific data from a broad panel of enzyme inhibition assays for this compound are not detailed in the available research. Such assays would typically involve incubating the compound with a specific enzyme and its substrate to determine if the compound interferes with the enzyme's catalytic activity.

Receptor Binding and Activation Studies for Specific Molecular Targets

Research into the molecular pharmacology of this compound has been notably focused on its interaction with the Trace Amine-Associated Receptor 1, with additional, though less defined, interest in its potential role at the Cannabinoid Receptor 1.

Significant research has identified this compound as a potent agonist of the human Trace Amine-Associated Receptor 1 (hTAAR1). nih.govnih.gov In a study exploring a series of 1-amidino-4-phenylpiperazine derivatives, this compound, designated as compound 14 , demonstrated significant functional activity at hTAAR1. nih.govnih.gov

The study utilized a functional assay to determine the potency of these compounds, measuring their ability to stimulate cAMP production in cells expressing hTAAR1. The results indicated that this compound is a highly effective agonist at this receptor. nih.govnih.gov The potency of this compound is highlighted by its EC50 value, which is in the nanomolar range, suggesting a strong potential for receptor activation at low concentrations. nih.govnih.gov

Table 1: Functional Activity of this compound at hTAAR1

| Compound Name | Target | Assay Type | EC50 (nM) |

|---|

This interactive data table is based on findings reported in the referenced scientific literature. nih.govnih.gov

The Cannabinoid Receptor 1 (CB1) is another important G protein-coupled receptor in the central nervous system. Inverse agonists for the CB1 receptor have been investigated for various therapeutic applications. While the broader class of piperazine-containing compounds has been explored for activity at CB1 receptors, specific and detailed investigations into the potential CB1 inverse agonism of this compound are not currently available in the peer-reviewed literature. Therefore, its activity profile at this particular receptor remains to be elucidated.

Equilibrative Nucleoside Transporter (ENT) Inhibition Studies

Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside transport and the regulation of extracellular adenosine levels, making them significant targets in cardiovascular disease and cancer therapy. anu.edu.aunih.gov Research into compounds structurally related to this compound has shed light on their potential as ENT inhibitors.

A notable compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which shares the 4-(fluorophenyl)piperazine moiety, has been identified as a novel inhibitor of both ENT1 and ENT2. nih.govnih.gov Studies using nucleoside transporter-deficient cells stably expressing human ENT1 and ENT2 demonstrated that FPMINT inhibits the transport of [3H]uridine and [3H]adenosine in a concentration-dependent manner. anu.edu.aunih.gov Interestingly, FPMINT displayed a 5- to 10-fold greater selectivity for ENT2 over ENT1. nih.govnih.gov

Kinetic analyses revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine transport without affecting the Km. anu.edu.aunih.gov This inhibitory effect could not be reversed by extensive washing. nih.gov

Structure-activity relationship (SAR) studies on FPMINT analogues further elucidated the chemical features essential for ENT inhibition. frontiersin.org The presence of a halogen substitute on the phenyl ring attached to the piperazine (B1678402) was found to be crucial for the inhibitory effects on both ENT1 and ENT2. nih.govfrontiersin.org For instance, removing the fluoride (B91410) substitute reduced, but did not eliminate, the inhibitory effect on ENT1. nih.gov These findings suggest that modifications to the this compound structure could yield potent and potentially selective ENT inhibitors. anu.edu.aunih.gov

| Compound | Target | Inhibitory Effect | Selectivity | Mechanism |

|---|---|---|---|---|

| FPMINT | ENT1 & ENT2 | Inhibits [3H]uridine and [3H]adenosine transport | 5-10 fold for ENT2 over ENT1 | Irreversible, Non-competitive |

| FPMINT Analogues | ENT1 & ENT2 | Halogen on phenyl ring is essential for activity | Varies with substitution | Irreversible, Non-competitive |

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition Studies

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase implicated in the pathology of neurodegenerative disorders like Alzheimer's disease and various cancers, making it a significant therapeutic target. nih.govnih.gov The dysregulated expression of MARK4 is associated with diseases where microtubule dynamics are compromised. nih.govresearchgate.net

Research has identified a class of compounds, 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides), which are structurally very similar to this compound, as promising MARK4 inhibitors. nih.gov In vitro ATPase inhibition assays demonstrated that these compounds inhibit MARK4 activity with IC50 values in the micromolar range. nih.gov

Specifically, two derivatives showed notable potency:

4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (Compound 5) exhibited an IC50 of 5.35 ± 0.22 μM. nih.gov

4-(6-(benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperazine-1-carboximidamide (Compound 9) showed an IC50 of 6.68 ± 0.80 μM. nih.gov

These compounds are believed to exert their inhibitory effect by targeting the ATP-binding pocket of the MARK4 enzyme. nih.gov Computational studies, including molecular docking and dynamics simulations, support the experimental findings, indicating that these piperazine-1-carboximidamide (B1302283) derivatives form stable complexes within the kinase's hydrophobic cavity. nih.govnih.gov The research suggests that this class of N-hetarenes represents an excellent starting point for developing next-generation drugs targeting MARK4. nih.gov

| Compound Derivative | Target | IC50 Value (μM) | Proposed Mechanism |

|---|---|---|---|

| 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide | MARK4 | 5.35 ± 0.22 | Targeting the ATP-binding pocket |

| 4-(6-(benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperazine-1-carboximidamide | MARK4 | 6.68 ± 0.80 | Targeting the ATP-binding pocket |

Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1) Dual Inhibition

The multifactorial nature of Alzheimer's disease has spurred the development of multi-target-directed ligands. rsc.org A key strategy involves the simultaneous inhibition of both Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1), two enzymes centrally implicated in the disease's pathology. nih.govnih.gov While direct studies on this compound are not available, research on related structures containing the carboximidamide (amidine) moiety provides valuable insights.

A study focused on novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives demonstrated that these compounds could inhibit both AChE and BACE 1 at micromolar concentrations. rsc.org This suggests that the carboximidamide functional group may play a role in interacting with the active sites of these enzymes.

In a broader search for dual inhibitors, a large-scale virtual screening of millions of molecules, followed by in vitro testing, successfully identified two novel compounds that inhibited both enzymes. nih.govnih.gov These compounds displayed IC50 values between 4–7 μM for AChE and 50–65 μM for BACE-1. nih.gov One of these dual inhibitors also demonstrated in vivo activity by reducing soluble Aβ42 in the brain tissue of a transgenic mouse model. nih.govnih.gov These findings underscore the potential of compounds featuring specific pharmacophores, like the carboximidamide group, to act as dual-target inhibitors for Alzheimer's disease. rsc.org

Assessment of Broader Biological Activities in Preclinical Assays

Antitumor and Anticancer Research Involving Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, including several anticancer agents. unimi.itnih.govnih.gov Consequently, piperazine derivatives are a subject of extensive research in oncology. mdpi.com

Various studies have demonstrated the antiproliferative activity of novel piperazine derivatives against a range of human tumor cell lines. For example, vindoline–piperazine conjugates have shown significant growth inhibition, with GI50 values in the low micromolar range. nih.gov One such conjugate was particularly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while another showed potent activity against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). nih.gov

Other research on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives reported cytotoxic activity against several breast cancer cell lines (MCF7, BT20, T47D) with IC50 values ranging from 0.31 to 120.52 µM. nih.gov Furthermore, a series of 4-acyl-2-substituted piperazine urea (B33335) derivatives showed high selective anticancer activity against MCF7 breast cancer cells compared to normal breast cells. unimi.it These extensive findings highlight the potential of the arylpiperazine core, a key feature of this compound, as a foundational structure for the development of new anticancer agents. mdpi.com

| Piperazine Derivative Class | Cancer Cell Line | Activity Metric | Potency |

|---|---|---|---|

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | GI50 | 1.00 μM |

| Vindoline-piperazine conjugate | HOP-92 (Lung) | GI50 | 1.35 μM |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazines | Breast Cancer Lines | IC50 | 0.31–120.52 µM |

Antimicrobial Potential of Related Amidines and Aminoguanidine (B1677879) Derivatives

The rise of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial agents. nih.gov Amidine-containing compounds, which include the carboximidamide moiety of the subject molecule, have emerged as a promising class in the fight against resistant pathogens. nih.gov Similarly, aminoguanidine derivatives have garnered significant attention for their diverse biological properties, including antibacterial activity. brieflands.comsemanticscholar.org

Numerous studies have synthesized and evaluated aminoguanidine derivatives, demonstrating their potential. One series of aminoguanidine derivatives containing an acylhydrazone moiety showed potent activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. brieflands.comsemanticscholar.org For instance, compound 3f was highly potent against Staphylococcus aureus (MIC = 4 μg/mL), and compound 3d displayed broad-spectrum activity, inhibiting B. subtilis with a MIC of 4 μg/mL. semanticscholar.org

Another study on novel aminoguanidine derivatives incorporating 1,2,4-triazol moieties found strong in vitro antibacterial activity. nih.govbohrium.com The most potent compound, 5f, exhibited MIC values of 2–8 µg/mL against a panel of bacteria including drug-resistant strains, and was shown to act by permeabilizing bacterial membranes. nih.govbohrium.com Research on amidine-substituted monocyclic β-lactams also showed higher antibacterial activities (MIC 0.25 μg/mL to 64 μg/mL) against tested strains compared to clinical antibiotics like aztreonam. nih.gov These collective results suggest that the carboximidamide group is a key pharmacophore for antimicrobial activity, indicating a potential avenue of investigation for this compound.

| Derivative Class | Bacterial Strain | MIC Value |

|---|---|---|

| Aminoguanidine-acylhydrazone (3f) | Staphylococcus aureus | 4 μg/mL |

| Aminoguanidine-acylhydrazone (3d) | B. subtilis | 4 μg/mL |

| Aminoguanidine-1,2,4-triazol (5f) | Various, incl. MDR strains | 2–8 µg/mL |

| Amidine-substituted β-lactam (23d) | Various Gram-negative | 0.25–2 μg/mL |

Computational Approaches in Chemical Compound Design and Mechanism Elucidation

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of a ligand to a specific protein target.

Analysis of Predicted Binding Pockets and Crucial Amino Acid Residues

For 4-(4-Fluorophenyl)piperazine-1-carboximidamide, this analysis would involve docking the compound against various potential biological targets. The goal would be to identify the most likely binding site (pocket) on a receptor or enzyme and to determine which specific amino acid residues within that pocket form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. No published studies have performed this analysis for the specific compound .

Prediction of Binding Modes and Quantitative Affinity Assessments

Following the identification of a binding pocket, docking simulations predict the most stable three-dimensional arrangement of the ligand within the site. This "binding mode" or "pose" is critical for understanding the mechanism of action. Furthermore, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). Lower binding energy values typically indicate a more stable and potent interaction. Currently, there is no available data detailing the predicted binding modes or quantitative affinity assessments for this compound with any biological target.

Molecular Dynamics (MD) Simulations

MD simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. It provides a dynamic view of the ligand-protein complex, offering insights that static docking models cannot.

Investigation of Ligand-Protein Complex Stability and Conformational Dynamics

Once a promising binding pose is identified through molecular docking, an MD simulation can be run to assess the stability of this interaction over a period of nanoseconds or microseconds. This analysis reveals how the ligand and protein adjust to each other, whether the key interactions are maintained, and how flexible the ligand is within the binding site. Such simulations are essential for validating docking results and confirming the stability of the predicted binding mode. No MD simulation studies for complexes involving this compound have been reported in the literature.

Pharmacophore Model Development and Application in Ligand Design

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.

Identification of Key Structural Features Essential for Receptor Agonism or Inhibition

Developing a pharmacophore model typically involves analyzing a set of known active molecules to identify common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For this compound, this would involve identifying which parts of its structure—the fluorophenyl ring, the piperazine (B1678402) core, or the carboximidamide group—are critical for binding and activity. This model could then be used to design new, potentially more potent, molecules. There are no published pharmacophore models derived from or specifically describing the essential features of this compound for receptor agonism or inhibition.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic distribution and energy. jksus.org DFT has been established as a highly effective method for these theoretical studies, providing a good balance between computational cost and accuracy. jksus.org This knowledge is critical for predicting how a molecule like this compound will interact with biological targets.

A common approach involves geometry optimization of the molecule's structure to find its most stable, lowest-energy conformation. researchgate.netdergipark.org.tr For this, DFT functionals such as B3LYP, paired with a basis set like 6-311++G(d), are frequently utilized. dergipark.org.tr Once the optimized geometry is obtained, several key electronic properties can be calculated to describe the molecule's structure and reactivity.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. dergipark.org.tr For the related compound 1-(4-fluorophenyl)piperazine (B120373) (pFPP), the HOMO is primarily delocalized on the phenyl and piperazine rings, with the LUMO situated on the phenyl ring, indicating the pathway for intramolecular charge transfer. researchgate.net The calculated HOMO-LUMO gap for pFPP is 4.99 eV, which suggests a stable and bioactive structure. dergipark.org.tr

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. doi.org The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.net This analysis is crucial for understanding non-covalent interactions, particularly drug-receptor binding. doi.org

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These descriptors provide a quantitative measure of a molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. irjweb.com

Table 1: Calculated Quantum Chemical Properties for 1-(4-Fluorophenyl)piperazine (pFPP)

| Parameter | Description | Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.98 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.99 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.99 eV |

| Ionization Potential (I) | The energy required to remove an electron | 5.98 eV |

| Electron Affinity (A) | The energy released when an electron is added | 0.99 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | 3.48 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.50 eV |

| Electrophilicity Index (ω) | A measure of energy lowering upon accepting electrons | 2.42 eV |

Data derived from DFT/B3LYP calculations for the related compound 1-(4-fluorophenyl)piperazine and serves as an illustrative example. researchgate.netdergipark.org.tr

In Silico ADME Prediction for Compound Profiling (Focus on Methodological Aspects)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. This profile is often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. osdd.net Predicting these properties early in the drug discovery process is crucial, as unfavorable ADME characteristics are a major cause of clinical trial failures. nih.gov In silico ADME prediction uses computational models to estimate these properties directly from a molecule's chemical structure, offering a rapid and cost-effective method for screening large numbers of compounds. nih.gov

Methodological Approaches

The methodologies for in silico ADME prediction can be broadly categorized into two types: ligand-based and structure-based. nih.gov

Ligand-Based Methods: These approaches rely on the principle that molecules with similar structures will have similar properties. The most common ligand-based method is the Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models are mathematical equations that correlate a molecule's structural or physicochemical features (known as descriptors) with its biological activity or a specific ADME property. mdpi.com These models are built using a "training set" of compounds with known experimental data and are then used to predict the properties of new, untested molecules.

Structure-Based Methods: These methods utilize the three-dimensional structure of proteins (such as metabolic enzymes or transporters) that are involved in the ADME processes. nih.gov Molecular docking, a key structure-based technique, predicts how a small molecule (ligand) binds to the active site of a target protein. healthinformaticsjournal.com This is particularly useful for predicting metabolism by cytochrome P450 (CYP) enzymes or for determining if a compound is a substrate or inhibitor of drug transporters like P-glycoprotein. nih.govhealthinformaticsjournal.com

Commonly Used Tools and Platforms

A variety of software and web-based tools are available for ADME prediction, each employing different algorithms and models. Some widely used platforms include:

SwissADME: A free web tool that predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. ayushcoe.in

pkCSM: A software platform that predicts a wide range of pharmacokinetic properties using graph-based signatures. ayushcoe.in

ADMETlab 2.0: An integrated online platform for comprehensive ADMET property predictions. ayushcoe.infrontiersin.org

ADMET Predictor® and GastroPlus® (Simulations Plus): Commercial software suites that offer high-accuracy models for ADME and pharmacokinetic modeling. simulations-plus.com

AdmetSAR: A free tool for evaluating chemical ADMET properties. healthinformaticsjournal.com

These tools predict various endpoints, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, plasma protein binding, inhibition of CYP enzymes (e.g., CYP2D6, CYP3A4), and various toxicity endpoints. healthinformaticsjournal.com

Table 2: Predicted ADME Properties for 1-(4-Fluorophenyl)piperazine (pFPP)

| ADME Parameter | Property | Prediction | Methodological Basis |

| Absorption | Gastrointestinal (GI) Absorption | High | Based on physicochemical properties like lipophilicity and polarity. |

| Blood-Brain Barrier (BBB) Permeability | Yes | Models often use descriptors like molecular weight, polarity, and hydrogen bonding potential. | |

| Distribution | Plasma Protein Binding (PPB) | - | QSAR models trained on experimental binding data for diverse compounds. |

| Metabolism | CYP2D6 Inhibitor | Yes | Predicted via molecular docking or QSAR models based on structural motifs known to interact with the enzyme. |

| CYP3A4 Inhibitor | Yes | Similar to CYP2D6, models identify features prone to binding the enzyme's active site. | |

| Excretion | - | - | Often inferred from metabolism and clearance predictions. |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | Rule-based filter based on molecular weight, logP, H-bond donors, and H-bond acceptors. |

Predictions for the related compound 1-(4-fluorophenyl)piperazine, generated using in silico tools like SwissADME, serve as an illustrative example. researchgate.net

Chemical Biology and Advanced Derivative Studies

Strategic Design and Synthesis of Novel Analogues and Derivatives

The strategic design of novel analogues based on the 4-(4-fluorophenyl)piperazine-1-carboximidamide scaffold is a cornerstone of medicinal chemistry efforts to develop new therapeutic agents. Researchers employ various strategies, including molecular hybridization and structure-activity relationship (SAR) studies, to guide the synthesis of derivatives with enhanced potency and selectivity. nih.govsemanticscholar.org

A common synthetic approach involves the coupling of substituted hippuric acids with various arylsulfonylpiperazines using coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) to yield benzamide-piperazine-sulfonamide hybrids. semanticscholar.orgresearchgate.net Another prevalent strategy is the molecular hybridisation approach, where a pharmacophore, such as aryl carboximidamide, is chemically linked to another biologically active backbone. semanticscholar.org For instance, a series of piperine-carboximidamide hybrids were synthesized by adding appropriate amidoximes to a solution of piperic acid and N,N'-carbonyl diimidazole (CDI) in dry acetonitrile (B52724). nih.gov

Further diversification of the core structure has been achieved through multi-step synthetic pathways starting from 1-(4-fluorophenyl)piperazine (B120373). researchgate.net This includes the synthesis of fluorinated, N-(3-hydroxy-1-phenyl-4-(4-phenylpiperazin-1-yl)alkyl)amides containing various amino acids, expanding the chemical space and potential biological applications of this class of compounds. thesciencein.org Similarly, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized. The process involves reacting unprotected free amines, derived from Boc-protected precursors, with reagents like 4-chloro-3-nitrobenzamide (B92726) derivatives. researchgate.net These synthetic strategies allow for the systematic modification of the parent compound to explore new biological activities and optimize existing ones. nih.gov

Exploration of Heterocyclic Scaffolds in the Development of New Derivatives

The incorporation of diverse heterocyclic scaffolds is a key strategy in the development of new derivatives of this compound. Heterocyclic compounds are of central importance in medicinal chemistry, and their integration can significantly influence the pharmacological profile of a molecule. arizona.edu The piperazine (B1678402) moiety itself is one of the most frequently utilized heterocycles in biologically active compounds. nih.gov

Researchers have successfully synthesized hybrid molecules that incorporate various heterocyclic systems by starting with a 1-(4-fluorophenyl)piperazine skeleton. researchgate.net For example, the reaction of a hydrazide intermediate derived from the parent compound with carbon disulfide can generate a 1,3,4-oxadiazole (B1194373) ring. researchgate.net Further reactions can lead to the formation of other heterocyclic systems, including 1,3-thiazolidine, 1,3-oxazolidine, 1,3-oxazole, and 1,3,4-triazole. researchgate.net

Other examples include the use of a thiophene-2-carboxamide backbone, which is noted for its metabolic stability and its potential for π-π stacking interactions during drug-receptor binding. vulcanchem.com The modification of the aryl amide portion of related molecules with heterocyclic structures has been shown to be a critical factor in optimizing binding affinity and selectivity for specific biological targets, such as the dopamine (B1211576) D3 receptor. nih.gov The synthesis of fluorinated heterocyclic scaffolds, such as benzothiophenes, from highly fluorinated aromatic compounds represents another avenue for creating novel derivatives with unique physicochemical properties. lboro.ac.uk The versatility of synthetic methods like aromatic nucleophilic substitution (SNAr) and Buchwald–Hartwig amination facilitates the introduction of these varied heterocyclic moieties. nih.gov

Development of Molecular Hybrid Compounds

Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a multi-targeted mechanism of action compared to the individual parent molecules.

A notable example is the development of piperine-carboximidamide hybrids. semanticscholar.orgnih.gov In this work, the aryl carboximidamide pharmacophore was linked to a piperine (B192125) backbone. semanticscholar.org The rationale was to leverage the known antiproliferative effects of piperine and the promising activity of aryl carboximidamide derivatives to create potent multi-targeted anticancer agents. semanticscholar.org These hybrids were designed and synthesized to act as inhibitors of multiple kinases, including EGFR, BRAF^V600E^, and CDK2. semanticscholar.orgnih.gov

Another application of this strategy is the synthesis of benzamide-piperazine-sulfonamide hybrids. semanticscholar.orgresearchgate.net These compounds were created by coupling substituted hippuric acid derivatives with an arylsulfonylpiperazine nucleus. semanticscholar.org The resulting hybrids were evaluated for their cytotoxic activity against a panel of human cancer cell lines. semanticscholar.orgresearchgate.net The development of hybrid heterocyclic molecules based on the 1-(4-fluorophenyl)piperazine skeleton further illustrates this approach, where different heterocyclic moieties are combined to generate novel chemical entities with potential antimicrobial activities. researchgate.net

Table 1: Biological Activity of Selected Molecular Hybrid Compounds

| Compound Series | Target(s) | Key Findings | Reference |

|---|---|---|---|

| Piperine-carboximidamide hybrids (e.g., VIk) | EGFR, BRAFV600E, CDK2 | Compound VIk showed potent anti-CDK2 action (IC50 = 12 nM) and BRAFV600E inhibition (IC50 = 40 nM). | nih.gov, semanticscholar.org |

| Benzamide-piperazine-sulfonamide hybrids (e.g., 3d, 4e) | Human Cancer Cell Lines (T98G, HeLa, etc.) | Compounds 3d and 4e displayed significant cytotoxic activity with IC50 values ranging from 24.2–38.2 µM. | semanticscholar.org, researchgate.net |

| Indazole-carboximidamide hybrid (Compound 5) | EGFR, CDK2, c-Met | Inhibited EGFR, CDK2, and c-Met with IC50 values of 89 nM, 14 nM, and 4.1 nM, respectively. | nih.gov, semanticscholar.org |

Bioisosteric Modifications for Optimization of Biological Activity

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a widely used strategy to optimize the biological activity, metabolic stability, and pharmacokinetic profile of a lead compound.

A clear example of this approach is the bioisosteric replacement of the piperazine ring in analogues of certain dopamine transporter (DAT) inhibitors. nih.gov To address issues of metabolic instability, the piperazine moiety was substituted with aminopiperidines and piperidine (B6355638) amines. nih.gov This modification led to the development of new compounds with improved metabolic stability in rat liver microsomes while maintaining moderate to high affinity for the dopamine transporter. nih.gov

The concept is also applied by replacing classical functional groups with heterocyclic rings that serve as bioisosteres. For instance, the 1,2,4-oxadiazole (B8745197) heterocycle is considered a bioisostere of the amide group. mdpi.com This principle was used to design novel benzamide (B126) analogues where an amide fragment was replaced by a pyrazole-linked 1,2,4-oxadiazole, leading to compounds with notable insecticidal and fungicidal activities. mdpi.com The fluorine atom itself, present in the core 4-fluorophenyl group, is a classic bioisostere for a hydrogen atom, often enhancing metabolic stability and binding affinity without significantly increasing steric bulk. nih.gov The strategic application of bioisosteric replacements in derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide has also been explored to develop selective inhibitors for targets relevant to Alzheimer's disease. researchgate.net

Comprehensive Analysis of Selectivity Profiles Among Derivatives

A critical aspect of drug development is achieving selectivity for the intended biological target to maximize therapeutic effects and minimize off-target side effects. The derivatization of the 4-(4-fluorophenyl)piperazine scaffold has yielded compounds with diverse and, in some cases, highly selective profiles.

For example, modifications to the N-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamide scaffold led to the discovery of potent and selective antagonists for the dopamine D3 receptor. nih.gov By introducing structural diversity in the aryl amide portion and using a more rigid trans-butenyl linker, analogues were developed with superior selectivity for the D3 receptor over the D2 receptor. Compound 29 from this series exhibited a D2/D3 selectivity ratio of 133 (Kᵢ hD3 = 0.7 nM, Kᵢ hD2L = 93.3 nM). nih.gov

In another study, bioisosteric replacement of a piperazine ring led to compounds with high selectivity for the dopamine transporter (SERT) over the serotonin (B10506) transporter (SERT). nih.gov Lead compounds from this series displayed selectivities for DAT over SERT ranging from 180-fold to over 4,800-fold. nih.gov

Furthermore, research into potential treatments for Alzheimer's disease has produced a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, compound 6g, which acts as a selective acetylcholinesterase (AChE) inhibitor. researchgate.net It showed potent inhibition of AChE with an IC₅₀ of 0.90 µM, while exhibiting poor inhibitory activity against the related enzyme butyrylcholinesterase (BuChE) (IC₅₀ of 7.53 µM). researchgate.net In contrast, some molecular hybrids have been intentionally designed as multi-targeted agents, showing activity across several kinases like EGFR, BRAF, and CDK2, where the selectivity profile is characterized by varying potency against each target. semanticscholar.orgresearchgate.net

Table 2: Selectivity Profiles of Representative Derivatives

| Compound | Primary Target | Selectivity Data | Reference |

|---|---|---|---|

| Compound 29 (Dopamine Receptor Ligand) | Dopamine D3 Receptor | Ki (hD3) = 0.7 nM; Ki (hD2L) = 93.3 nM (133-fold selective for D3) | nih.gov |

| JJC8-088 (DAT Inhibitor) | Dopamine Transporter (DAT) | Ki (DAT) = 2.60 nM; >4800-fold selective over SERT | nih.gov |

| Compound 6g (AChE Inhibitor) | Acetylcholinesterase (AChE) | IC50 (AChE) = 0.90 µM; IC50 (BuChE) = 7.53 µM (8.4-fold selective for AChE) | researchgate.net |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Elucidating Chemical Structure

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 4-(4-Fluorophenyl)piperazine-1-carboximidamide, both ¹H NMR and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. This includes characteristic multiplets for the aromatic protons on the fluorophenyl ring, typically in the range of 6.9-7.4 ppm. The eight protons of the piperazine (B1678402) ring would likely appear as two or more multiplets in the aliphatic region (approx. 3.0-3.8 ppm), reflecting their different chemical environments due to the substitution at the N1 and N4 positions. Protons associated with the carboximidamide group (-C(=NH)NH₂) would be expected to appear as broad signals due to quadrupole effects and chemical exchange.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For this molecule, distinct signals would be anticipated for the carbons of the fluorophenyl ring (with chemical shifts influenced by the fluorine substituent), the two chemically non-equivalent carbons of the piperazine ring, and the carbon of the carboximidamide group.

To illustrate the type of data obtained, the following table presents ¹H and ¹³C NMR data for the structurally related compound 1-(4-bromophenyl)piperazine (B1272185).

| Technique | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.39 (d) | Aromatic Protons (2H) |

| ¹H NMR | 6.95 (d) | Aromatic Protons (2H) |

| ¹H NMR | 3.39 (m) | Piperazine Protons (4H) |

| ¹H NMR | 3.36 (m) | Piperazine Protons (4H) |

| ¹³C NMR | 150.7 | Aromatic C-N |

| ¹³C NMR | 132.2 | Aromatic C-H |

| ¹³C NMR | 117.8 | Aromatic C-H |

| ¹³C NMR | 113.1 | Aromatic C-Br |

| ¹³C NMR | 50.1 | Piperazine C-N |

| ¹³C NMR | 45.8 | Piperazine C-N |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching (from the carboximidamide and potentially a secondary amine salt), C-N stretching from the piperazine and aromatic amine, C=N stretching of the imidamide group, and C-F stretching from the fluorophenyl group.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₁H₁₅FN₄), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. Fragmentation patterns, often induced by techniques like collision-induced dissociation (CID), would reveal characteristic losses, such as cleavage within the piperazine ring, which is a hallmark of this class of compounds. nih.gov

Chromatographic Methods for Purity Assessment and Process Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for purity analysis of non-volatile compounds. A reversed-phase HPLC method would likely be developed using a C18 column. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, as the fluorophenyl group possesses a strong chromophore. caymanchem.com A validated HPLC method would demonstrate linearity, precision, accuracy, and robustness, allowing for the quantification of the main compound and any impurities. mdpi.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.0 mm, 4 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (90/10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.15 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Gradient | Linear gradient from 10% B to 90% B over 5 minutes |

Gas Chromatography (GC) GC, typically coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly for identifying volatile impurities. However, due to the relatively low volatility and polar nature of this compound, derivatization might be necessary to improve its chromatographic properties.

Elemental Analysis for Verifying Compound Purity and Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. For this compound, this technique verifies the empirical formula and serves as a fundamental check of purity. A sample is considered pure if the experimental values are within ±0.4% of the theoretical values.

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 59.44% |

| Hydrogen | H | 1.008 | 15 | 6.80% |

| Fluorine | F | 18.998 | 1 | 8.55% |

| Nitrogen | N | 14.007 | 4 | 25.21% |

Advanced Techniques for Characterization of Metabolites and Degradation Products (e.g., LC-MS/MS)

Understanding how a compound is metabolized in biological systems or degrades under stress conditions (e.g., heat, light, pH) is crucial. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose. mdpi.commdma.ch

The process involves separating the parent compound from its potential metabolites or degradants using HPLC, followed by mass spectrometric analysis. The mass spectrometer identifies potential products by their molecular weight. Tandem MS (MS/MS) is then used to fragment these potential products. The resulting fragmentation patterns provide structural information that helps in identifying the modifications.

For a phenylpiperazine derivative, common metabolic pathways include:

Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the aromatic ring.

Degradation of the Piperazine Ring: Cleavage of the piperazine moiety.

Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility for excretion. mdma.ch

By comparing the chromatograms and mass spectra of samples from in vitro or in vivo studies against control samples, a comprehensive profile of the compound's metabolic and degradation pathways can be constructed. mdma.ch

Future Research Trajectories and Unanswered Questions

Development of Innovative and Sustainable Synthetic Pathways

The traditional synthesis of arylpiperazine derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research must prioritize the development of innovative and sustainable synthetic routes to 4-(4-Fluorophenyl)piperazine-1-carboximidamide and its analogues.

Key areas of focus should include:

Green Chemistry Approaches : There is a growing need to adopt environmentally benign methods for synthesizing piperazine-containing compounds. researchgate.netresearchgate.net This includes the use of green solvents, microwave-assisted synthesis, and catalyst-free reactions to improve therapeutic efficacy while minimizing environmental impact. researchgate.netresearchgate.net

Photoredox Catalysis : Recent advances have demonstrated the power of visible-light-promoted reactions for the synthesis of piperazines. mdpi.comorganic-chemistry.org These methods, which can be transitioned from batch to continuous flow conditions, offer a greener alternative by using organic photoredox catalysts and avoiding toxic reagents like tin. mdpi.com Research should explore photoredox-mediated C-H functionalization or decarboxylative annulation protocols to construct the core piperazine (B1678402) structure or introduce modifications. mdpi.comorganic-chemistry.org

One-Pot and Multicomponent Reactions : Designing synthetic strategies that combine multiple steps into a single pot operation can significantly increase efficiency, reduce waste, and lower costs. researchgate.net Investigating multicomponent reactions where the starting materials—such as a derivative of 4-fluoroaniline, a piperazine precursor, and a guanidinylating agent—are combined in a single step would be a significant advancement.

These modern synthetic strategies promise not only to make the production of this compound more efficient and environmentally friendly but also to facilitate the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Application of Advanced Computational Methodologies for De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding the design of new chemical entities. dergipark.org.tr For this compound, advanced computational methods can be pivotal in designing novel analogues with enhanced potency and selectivity.

Future computational research should involve:

Pharmacophore Modeling : By identifying the key chemical features responsible for a desired biological activity, pharmacophore models can be constructed. dergipark.org.trresearchgate.net These models, derived from known active molecules or the ligand-binding site of a target protein, can be used to screen virtual libraries and identify novel scaffolds that retain the essential features of the this compound core. dergipark.org.tr

Molecular Docking and Dynamics : Molecular docking can predict the binding orientation of the compound and its analogues within the active site of various biological targets. dergipark.org.trmdpi.com For instance, docking studies on the parent compound, 1-(4-Fluorophenyl)piperazine (B120373), have been used to predict its potential as an anti-Alzheimer's agent. dergipark.org.trresearchgate.net This can be extended to the carboximidamide derivative to explore interactions with targets like kinases, G-protein coupled receptors (GPCRs), or transporters. Subsequent molecular dynamics simulations can then assess the stability of these predicted interactions over time.

De Novo Design Algorithms : Programs like LeapFrog can use information from quantitative structure-activity relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), to propose entirely new molecules. nih.gov These algorithms "grow" new structures within the constraints of a binding site, suggesting novel modifications to the parent scaffold that are predicted to have superior activity. nih.govbiorxiv.org

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery of next-generation therapeutics.

Exploration of Novel Biological Targets and Therapeutic Applications